Apaziquone

Catalog No.
S548893
CAS No.
114560-48-4
M.F
C15H16N2O4
M. Wt
288.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apaziquone

CAS Number

114560-48-4

Product Name

Apaziquone

IUPAC Name

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

InChI

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+

InChI Key

MXPOCMVWFLDDLZ-NSCUHMNNSA-N

SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

solubility

Soluble in DMSO, not in water

Synonyms

3-hydroxymethyl-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol, 5-(azridin-1-yl)-3-(hydroxymethyl)-2-((1E)-3-hydroxyprop-1-enyl)-methyl-1H-indole-4,7-dione, apaziquone, E 09, E-09, EO 9, EO-9, EO9, NSC 382,459, NSC 382459, NSC-382459, Qapzola

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO

The exact mass of the compound Apaziquone is 288.11101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382459. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apaziquone (CAS 114560-48-4), also known as EO9, is an indolequinone-based bioreductive prodrug developed as an analog of the chemotherapeutic agent Mitomycin C (MMC). It is designed for loco-regional therapies, particularly for non-muscle invasive bladder cancer (NMIBC), where it is administered via intravesical instillation. The compound's primary mechanism involves enzymatic activation by NAD(P)H:quinone oxidoreductase 1 (NQO1, or DT-diaphorase) into a DNA-damaging species, a process that occurs preferentially in tumor cells that overexpress this enzyme. This targeted activation mechanism distinguishes it from more broadly acting alkylating agents.

Direct substitution of Apaziquone with its structural analog, Mitomycin C (MMC), is inappropriate for research and clinical applications due to fundamental differences in their mechanism of action and safety profiles. Apaziquone's cytotoxicity is primarily driven by a two-electron reduction via the NQO1 enzyme, which is often overexpressed in tumor cells, leading to targeted activation. In contrast, MMC activation is more complex and less specific. This mechanistic distinction results in a significantly different toxicity profile; Apaziquone was specifically developed to lack the myelosuppression (bone marrow toxicity) associated with systemic MMC use. Therefore, interchanging these compounds would lead to non-comparable results regarding efficacy, tumor cell selectivity, and systemic toxicity.

Superior In Vitro Potency in Bladder Cancer Cell Lines Compared to Mitomycin C

In preclinical studies using human urothelial carcinoma cell lines, Apaziquone demonstrated substantially greater cytotoxic potency than Mitomycin C (MMC). The concentration of Apaziquone required to achieve 50% cell death (a measure of potency) was found to be 6 to 78 times lower than that of MMC, depending on the specific cell line tested. Another study reported that Apaziquone was 30 to 100 times more potent than MMC in bladder cancer cells.

Evidence DimensionRelative Potency (IC50)
Target Compound Data6x to 100x more potent than comparator
Comparator Or BaselineMitomycin C (MMC)
Quantified Difference6-fold to 100-fold lower concentration required for equivalent cytotoxicity
ConditionsIn vitro human urothelial carcinoma cell lines.

This significant potency advantage allows for the use of lower effective concentrations in experimental models, potentially reducing off-target effects and conserving material.

Favorable Safety Profile: Lack of Myelosuppression Compared to Mitomycin C

A key differentiator driving the development of Apaziquone was its improved systemic toxicity profile over Mitomycin C (MMC). Preclinical in vivo studies in mice and rats demonstrated a critical safety advantage: Apaziquone lacks the myelosuppressive (bone marrow toxicity) effects that are characteristic of MMC. This distinction is central to its suitability for loco-regional applications where minimizing systemic toxicity is paramount.

Evidence DimensionSystemic Toxicity (Myelosuppression)
Target Compound DataLack of myelosuppression observed
Comparator Or BaselineMitomycin C (causes myelosuppression)
Quantified DifferenceQualitative but critical difference in toxicity profile
ConditionsPreclinical in vivo models (mice and rats).

For in vivo studies or applications requiring high local concentrations, selecting Apaziquone over MMC significantly reduces the risk of systemic toxicity, a critical variable for experimental design and clinical translation.

Processability Advantage: pH-Independent NQO1 Activation

The enzymatic activation of Apaziquone and Mitomycin C (MMC) by their target enzyme, NQO1, shows different dependencies on environmental pH. While reducing the pH increases the substrate specificity and reduction of MMC by NQO1, the specificity of Apaziquone for NQO1 is not affected by pH. Although Apaziquone's cytotoxic effect is enhanced under acidic conditions, its activation mechanism is more stable across a range of pH values compared to MMC.

Evidence DimensionpH Dependence of NQO1 Activation
Target Compound DataSubstrate specificity for NQO1 is not affected by pH
Comparator Or BaselineMitomycin C (substrate specificity for NQO1 increases at lower pH)
Quantified DifferenceQualitative difference in process sensitivity
ConditionsIn vitro enzymatic assays.

This pH independence provides greater formulation flexibility and ensures more consistent enzymatic activation in experimental models where local pH may vary, leading to more reproducible results.

In Vitro and In Vivo Models of NQO1-Overexpressing Tumors

Apaziquone is the indicated choice for studies targeting cancers with high NQO1 expression, such as non-muscle invasive bladder cancer. Its high potency and selective activation mechanism allow for targeted investigation of bioreductive therapies, while its favorable systemic safety profile makes it a more reliable tool for in vivo models than Mitomycin C.

Development of Formulations for Intravesical Drug Delivery

As a compound with established preclinical and clinical use in intravesical instillation, Apaziquone serves as a benchmark for developing new drug delivery systems targeting the bladder. Its pH-independent activation by NQO1 offers a stable baseline for assessing the performance of novel formulation technologies designed to improve local drug retention and efficacy.

Comparative Toxicology and Mechanism-of-Action Studies

The distinct differences in activation and toxicity between Apaziquone and Mitomycin C make them an ideal pair for comparative studies. Researchers can use Apaziquone to isolate the effects of NQO1-mediated bioreductive activation, contrasting it with the broader and more toxic profile of MMC to elucidate specific pathways of cytotoxicity and resistance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

288.11100700 g/mol

Monoisotopic Mass

288.11100700 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H464ZO600O

Pharmacology

Apaziquone is an indolequinone bioreductive prodrug and analog of mitomycin C with potential antineoplastic and radiosensitization activities. Apaziquone is converted to active metabolites in hypoxic cells by intracellular reductases, which are present in greater amounts in hypoxic tumor cells. The active metabolites alkylate DNA, resulting in apoptotic cell death. This agent displays selectivity activity towards both hypoxic solid tumors, which exhibits higher expression of cytochrome P450 reductase, and well-oxygenated malignant cells that overexpress the bioreductive enzyme NQO1 (NAD(P)H: quinone oxidoreductase). Apaziquone may selectively sensitize hypoxic tumor cells to radiocytotoxicity.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

114560-48-4

Wikipedia

Apaziquone

Dates

Last modified: 08-15-2023
1: Phillips RM, Hendriks HR, Peters GJ; EORTC-Pharmacology and Molecular Mechanism Group. EO9 (Apaziquone): from the clinic to the laboratory and back again. Br J Pharmacol. 2013 Jan;168(1):11-8. doi: 10.1111/j.1476-5381.2012.01996.x. Review. PubMed PMID: 22509926; PubMed Central PMCID: PMC3569998.
2: Hendricksen K, Cornel EB, de Reijke TM, Arentsen HC, Chawla S, Witjes JA. Phase 2 study of adjuvant intravesical instillations of apaziquone for high risk nonmuscle invasive bladder cancer. J Urol. 2012 Apr;187(4):1195-9. doi: 10.1016/j.juro.2011.11.101. Epub 2012 Feb 14. PubMed PMID: 22335860.
3: Yutkin V, Chin J. Apaziquone as an intravesical therapeutic agent for urothelial non-muscle-invasive bladder cancer. Expert Opin Investig Drugs. 2012 Feb;21(2):251-60. doi: 10.1517/13543784.2012.646081. Epub 2011 Dec 21. Review. PubMed PMID: 22188461.
4: Arentsen HC, Hendricksen K, Hulsbergen-van de Kaa CA, Reddy G, Oosterwijk E, Alfred Witjes J. The orthotopic Fischer/AY-27 rat bladder urothelial cell carcinoma model to test the efficacy of different apaziquone formulations. Urol Oncol. 2012 Jan-Feb;30(1):64-8. doi: 10.1016/j.urolonc.2009.10.002. Epub 2009 Nov 27. PubMed PMID: 19945311.
5: Jain A, Phillips RM, Scally AJ, Lenaz G, Beer M, Puri R. Response of multiple recurrent TaT1 bladder cancer to intravesical apaziquone (EO9): comparative analysis of tumor recurrence rates. Urology. 2009 May;73(5):1083-6. doi: 10.1016/j.urology.2007.12.062. Epub 2009 Feb 20. PubMed PMID: 19232688.
6: Hendricksen K, van der Heijden AG, Cornel EB, Vergunst H, de Reijke TM, van Boven E, Smits GA, Puri R, Gruijs S, Witjes JA. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer. World J Urol. 2009 Jun;27(3):337-42. doi: 10.1007/s00345-009-0382-4. Epub 2009 Feb 13. PubMed PMID: 19214526; PubMed Central PMCID: PMC2694322.
7: Witjes JA, Kolli PS. Apaziquone for non-muscle invasive bladder cancer: a critical review. Expert Opin Investig Drugs. 2008 Jul;17(7):1085-96. doi: 10.1517/13543784.17.7.1085 . Review. PubMed PMID: 18549344.
8: Hendricksen K, Gleason D, Young JM, Saltzstein D, Gershman A, Lerner S, Witjes JA. Safety and side effects of immediate instillation of apaziquone following transurethral resection in patients with nonmuscle invasive bladder cancer. J Urol. 2008 Jul;180(1):116-20. doi: 10.1016/j.juro.2008.03.031. Epub 2008 May 15. PubMed PMID: 18485407.
9: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Schellens JH, Beijnen JH. Enhanced resolution triple-quadrupole mass spectrometry for ultra-sensitive and quantitative analysis of the investigational anticancer agent EO9 (apaziquone) and its metabolite EO5a in human and dog plasma to support (pre)-clinical studies of EOquin given intravesically. Rapid Commun Mass Spectrom. 2008;22(4):462-70. doi: 10.1002/rcm.3387. PubMed PMID: 18231986.
10: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Hillebrand MJ, Schellens JH, Beijnen JH. Quantitative analysis of EO9 (apaziquone) and its metabolite EO5a in human plasma by high-performance liquid chromatography under basic conditions coupled to electrospray tandem mass spectrometry. J Mass Spectrom. 2006 Oct;41(10):1268-76. PubMed PMID: 16981212.

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